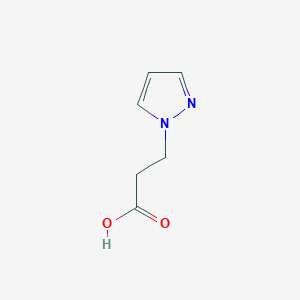

3-(1H-pyrazol-1-yl)propanoic acid

CAS No.: 89532-73-0

Cat. No.: VC1982206

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89532-73-0 |

|---|---|

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 3-pyrazol-1-ylpropanoic acid |

| Standard InChI | InChI=1S/C6H8N2O2/c9-6(10)2-5-8-4-1-3-7-8/h1,3-4H,2,5H2,(H,9,10) |

| Standard InChI Key | QSTMEFBMAAWLLV-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1)CCC(=O)O |

| Canonical SMILES | C1=CN(N=C1)CCC(=O)O |

Introduction

Chemical Structure and Properties

3-(1H-pyrazol-1-yl)propanoic acid features a five-membered pyrazole heterocyclic ring connected to a propanoic acid chain. The compound has the following key properties:

The structure consists of a pyrazole ring with two nitrogen atoms at positions 1 and 2, with the propanoic acid chain attached to the nitrogen at position 1. This arrangement gives the molecule its characteristic reactivity and properties, including moderate acidity due to the carboxylic acid group and potential for various chemical transformations .

Synthetic Routes

The synthesis of 3-(1H-pyrazol-1-yl)propanoic acid typically involves the alkylation of pyrazole with a suitable propanoic acid derivative. Several synthetic approaches have been documented in the literature, with variations in reagents, conditions, and yields.

Common Synthetic Methods

The most common synthetic route involves the N-alkylation of pyrazole with 3-bromopropanoic acid or similar halogenated precursors. The reaction generally proceeds under basic conditions to facilitate the deprotonation of the pyrazole nitrogen.

A typical synthetic sequence may involve:

-

Deprotonation of pyrazole using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Nucleophilic substitution reaction with 3-bromopropanoic acid or its esters

-

Hydrolysis of any ester intermediates (if applicable) to yield the final acid product

This approach allows for regioselective N-alkylation at the more nucleophilic N-1 position of the pyrazole ring.

Chemical Reactivity

3-(1H-pyrazol-1-yl)propanoic acid exhibits reactivity characteristic of both carboxylic acids and pyrazole derivatives, making it versatile for various chemical transformations.

Carboxylic Acid Reactions

As a carboxylic acid, the compound can undergo typical reactions including:

-

Esterification with alcohols to form esters

-

Amidation with amines to form amides

-

Reduction to the corresponding alcohol

-

Decarboxylation under specific conditions

The GHS classification indicates it may be harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335), which is consistent with the irritant properties of many carboxylic acids .

Pyrazole Ring Reactions

The pyrazole ring can participate in:

-

Electrophilic substitution reactions, primarily at C-4 position

-

Coordination with metal ions through nitrogen atoms

-

Oxidation or reduction reactions affecting the heterocyclic system

This dual reactivity makes the compound particularly useful as a building block in organic synthesis and medicinal chemistry .

Comparative Analysis with Related Compounds

The properties and applications of 3-(1H-pyrazol-1-yl)propanoic acid can be better understood by comparing it with structurally related compounds. This comparison provides insight into structure-activity relationships and potential applications.

Applications in Research and Industry

Synthetic Intermediate

3-(1H-pyrazol-1-yl)propanoic acid serves as an important building block in the synthesis of more complex molecules, particularly in medicinal chemistry. The carboxylic acid functionality provides a versatile handle for further derivatization, including:

-

Formation of esters and amides for drug development

-

Coupling with other molecules to create hybrid structures

-

Introduction of additional functional groups through carboxylic acid chemistry

This versatility makes it valuable in developing structure-activity relationship studies and in the optimization of lead compounds .

These hazard classifications indicate that appropriate safety measures should be implemented when handling this compound, including the use of personal protective equipment, adequate ventilation, and proper disposal procedures .

Current Research and Future Directions

Research on 3-(1H-pyrazol-1-yl)propanoic acid and its derivatives continues to evolve, with several promising directions:

Medicinal Chemistry

The development of novel derivatives with enhanced biological activities represents a significant research area. By modifying the basic structure with various substituents, researchers aim to discover compounds with improved:

-

Anti-inflammatory properties through selective COX inhibition

-

Antimicrobial activities against resistant pathogens

-

CNS activities including anticonvulsant and anxiolytic effects

These efforts are informed by the known activities of other pyrazole derivatives like lonazolac, which contains a similar structural core .

Materials Science

Emerging research suggests potential applications in materials science, particularly in the development of:

-

Coordination polymers utilizing the binding capabilities of the pyrazole ring

-

Functional materials with specific physical or chemical properties

-

Surface-active compounds for specialized applications

These directions reflect the versatility of the compound's structure and the ongoing interest in pyrazole chemistry across multiple disciplines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume